![molecular formula C13H17N3O B6069433 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 578743-92-7](/img/structure/B6069433.png)
1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that has attracted attention in scientific research due to its potential as a therapeutic agent. This compound has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood. However, studies have suggested that it may exert its effects through modulation of the immune system and inhibition of inflammatory mediators. It has also been found to interact with various receptors and enzymes involved in pain signaling and tumor growth.
Biochemical and physiological effects:
1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been found to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory prostaglandins. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one in lab experiments is its broad range of biological activities. This compound has been found to exhibit anti-inflammatory, analgesic, and antitumor effects, making it a versatile tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to minimize the risk of exposure.
Future Directions
There are several future directions for research on 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the product. Another direction is the investigation of the compound's potential as a treatment for neurodegenerative diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its potential interactions with other drugs. Finally, research on the safety and toxicity of this compound is necessary to ensure its safe use in clinical settings.
Synthesis Methods
The synthesis of 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves the reaction of cyclopentanone, 3,4-dimethylpyridine, and hydrazine hydrate in the presence of acetic acid. The reaction proceeds via cyclization and dehydration to form the desired compound. This method has been optimized to achieve high yields and purity of the product.
Scientific Research Applications
1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, analgesic, and antitumor effects in various in vitro and in vivo models. This compound has also been tested for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-cyclopentyl-3,4-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-8-7-11(17)14-13-12(8)9(2)15-16(13)10-5-3-4-6-10/h7,10H,3-6H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQVAZGEWOMQAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C(=NN2C3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353749 |
Source
|
Record name | 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
578743-92-7 |
Source
|
Record name | 1-cyclopentyl-3,4-dimethyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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